molecular formula C10H11FO B13625588 1-(5-Fluoro-2-methylphenyl)propan-2-one

1-(5-Fluoro-2-methylphenyl)propan-2-one

Cat. No.: B13625588
M. Wt: 166.19 g/mol
InChI Key: IVWFDCSJCCHIIN-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO It is a derivative of phenylacetone, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-fluoro-2-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 5-fluoro-2-methylbenzoic acid.

    Reduction: Formation of 1-(5-fluoro-2-methylphenyl)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to diffuse easily into cells. Once inside, it can interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Phenylacetone: A structurally related compound without the fluorine and methyl substitutions.

    1-(2-Fluoro-5-methylphenyl)propan-2-one: A positional isomer with the fluorine and methyl groups at different positions on the aromatic ring.

Uniqueness: 1-(5-Fluoro-2-methylphenyl)propan-2-one is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11FO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6H,5H2,1-2H3

InChI Key

IVWFDCSJCCHIIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(=O)C

Origin of Product

United States

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